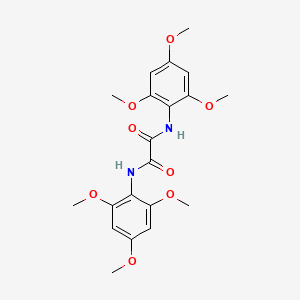

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

Description

The exact mass of the compound N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVJMONAWAGMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957476-07-2 | |

| Record name | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)

Introduction

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, commonly referred to as BTMPO, is a symmetrically substituted oxalamide derivative. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, particularly in the realm of synthetic organic chemistry. The unique structural features of BTMPO, characterized by a central oxalamide linker flanked by two electron-rich 2,4,6-trimethoxyphenyl moieties, impart distinct reactivity and coordinating properties. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of this intriguing molecule.

Physicochemical Properties

BTMPO is typically a white to light brown solid powder.[1] Its core structure consists of a central ethanediamide (oxalamide) unit connected to two 2,4,6-trimethoxyphenyl groups. The multiple methoxy groups on the phenyl rings significantly influence its electronic properties and solubility.

Table 1: Physicochemical Data for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

| Property | Value | Source |

| CAS Number | 957476-07-2 | [2][3] |

| Molecular Formula | C₂₀H₂₄N₂O₈ | [2] |

| Molecular Weight | 420.41 g/mol | [2] |

| Appearance | White to light brown solid powder | [1] |

| pKa (Predicted) | 9.06 ± 0.70 | [2] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [4] |

Synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

The synthesis of BTMPO is achieved through a straightforward and well-established amidation reaction between 2,4,6-trimethoxyaniline and oxalyl chloride.[5] This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and the acyl chloride as the electrophile.

Reaction Scheme

Caption: General reaction scheme for the synthesis of BTMPO.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous N,N'-diaryl oxalamides.

Materials:

-

2,4,6-Trimethoxyaniline

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (or a similar non-nucleophilic base)

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle/ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4,6-trimethoxyaniline (2.2 equivalents) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture via a dropping funnel. It is crucial to maintain the temperature at 0 °C during this addition to control the exothermic reaction.

-

Reaction Progression: After the complete addition of oxalyl chloride, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude BTMPO can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield a pure solid.

-

Structural Characterization

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the methoxy protons and the aromatic protons on the trimethoxyphenyl rings, in addition to a signal for the N-H protons of the amide groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the carbonyl carbons of the oxalamide linker, as well as the aromatic and methoxy carbons of the trimethoxyphenyl moieties.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the secondary amides, C=O stretching of the amide carbonyl groups, and C-O stretching of the methoxy groups, along with aromatic C-H and C=C stretching vibrations.[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of BTMPO.

Applications in Organic Synthesis

A significant application of BTMPO is its use as a ligand in copper-catalyzed cross-coupling reactions.[7] The bidentate nature of the oxalamide core allows for the formation of a stable complex with copper, which facilitates catalytic activity.

Copper-Catalyzed N-Arylation (Goldberg Reaction)

BTMPO has been identified as a particularly effective ligand for the copper-catalyzed N-arylation of sterically hindered acyclic secondary amines with aryl bromides.[7] The electron-rich nature of the 2,4,6-trimethoxyphenyl groups likely enhances the electron density at the copper center, thereby promoting the catalytic cycle.

Caption: Proposed catalytic cycle for the BTMPO-ligated copper-catalyzed N-arylation.

Potential in Drug Development and Biological Activity

While there are no direct studies on the biological activity of BTMPO, the oxalamide scaffold is present in numerous biologically active molecules.[5][8] Derivatives of oxalamide have been investigated for a range of therapeutic applications, including:

-

Antioxidant Properties: Some substituted oxalamide derivatives have demonstrated significant antioxidant activity.[8]

-

Anticancer Activity: The N,N'-diaryl oxamide motif is a recognized scaffold in the design of potential anticancer agents.[9][10] Compounds containing trimethoxyphenyl groups have also shown promise as antiproliferative agents.[11][12]

-

Enzyme Inhibition: The oxalamide core can act as a hydrogen-bond donor and acceptor, making it a suitable scaffold for designing enzyme inhibitors, such as neuraminidase inhibitors.[5][13]

The presence of the trimethoxyphenyl groups in BTMPO is of particular interest, as this moiety is found in several natural and synthetic compounds with potent biological activities, including tubulin polymerization inhibition.[11][12] Therefore, BTMPO represents a molecule of interest for future biological screening and lead optimization studies in drug discovery programs.

Conclusion

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is a synthetically accessible and versatile molecule. Its primary established application lies in its role as an effective ligand in copper-catalyzed N-arylation reactions, particularly for challenging substrates. The structural motifs within BTMPO suggest a potential for unexplored biological activities, making it a compelling target for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding of BTMPO, intended to stimulate and support future research into this promising compound.

References

- BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. (2019). INT. J. BIOL. BIOTECH., 16(3), 593-600.

- Zhang, X. Y., Cheng, L. P., Zhong, Z. J., Pang, W., & Song, X. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 46(26), 12635-12646.

- Bhunia, S., et al. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry, 82(23), 12603–12612.

- Diao, X., et al. (2019). Design, synthesis and biological evaluation of novel indole-based oxalamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.

- BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of N,N'-bis(3-methoxyphenyl)oxamide.

- ResearchGate. (2025). Copper(I) Oxide/ N , N′ -Bis[(2-furyl)methyl]oxalamide-Catalyzed Coupling of (Hetero)

-

PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: High-Purity N,N'-bis(3-methoxyphenyl)oxamide Synthesis.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, C18H20N2O6.

- BenchChem. (2025). Application Notes and Protocols for N,N'-bis(3-methoxyphenyl)

- El-Faham, A., et al. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 10(1), 1-17.

- Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

-

PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Retrieved from [Link]

- Frontiers in Chemistry. (2021). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.

- National Institutes of Health. (2020). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. guidechem.com [guidechem.com]

- 4. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 10. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), a symmetrically substituted diaryl oxalamide. The document delves into the molecular structure, physicochemical properties, synthesis, and established applications of BTMPO, particularly its role as a specialized ligand in organometallic catalysis. While direct biological activities of BTMPO are not extensively documented, this guide explores the potential therapeutic avenues for this class of compounds based on the known bioactivities of structurally related trimethoxyphenyl and diaryloxamide scaffolds. Detailed experimental protocols, data presentation tables, and explanatory diagrams are included to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction and Molecular Structure

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, hereafter referred to as BTMPO, is a complex organic molecule characterized by a central oxalamide linker connecting two 2,4,6-trimethoxyphenyl moieties.[1][2][3][4] The symmetrically substituted nature of BTMPO, with its electron-rich aromatic rings, imparts specific steric and electronic properties that are pivotal to its function. The core structure consists of an ethanediamide backbone where each nitrogen atom is substituted with a 2,4,6-trimethoxyphenyl group.

The IUPAC name for this compound is N,N'-bis(2,4,6-trimethoxyphenyl)oxamide.[4] Its chemical formula is C₂₀H₂₄N₂O₈, and it has a molecular weight of approximately 420.41 g/mol .[3][4][5]

Molecular Structure:

Caption: 2D structure of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.

Physicochemical Properties

The physicochemical properties of BTMPO are crucial for its handling, storage, and application. The compound is typically a white to light brown solid or powder.[5] It is advisable to store BTMPO at 2-8°C, protected from light and under an inert atmosphere.[3][5] A summary of its key properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | PubChem[4] |

| Synonyms | BTMPO, N1,N2-bis(2,4,6-trimethoxyphenyl)ethanediamide | Guidechem[1] |

| CAS Number | 957476-07-2 | ChemScene[3] |

| Molecular Formula | C₂₀H₂₄N₂O₈ | PubChem[4] |

| Molecular Weight | 420.41 g/mol | ChemScene[3] |

| Appearance | White to light brown solid/powder | ChemicalBook[5] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 9.06 ± 0.70 | Guidechem[1] |

| LogP (Predicted) | 2.3154 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 8 | ChemScene[3] |

| Rotatable Bonds | 8 | ChemScene[3] |

| Storage | 2-8°C, protect from light, stored under nitrogen | ChemScene[3] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of BTMPO follows a standard procedure for the formation of N,N'-diaryl oxamides, which involves the reaction of the corresponding aniline with oxalyl chloride. In this specific case, 2,4,6-trimethoxyaniline serves as the key precursor. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of BTMPO.

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of BTMPO based on general methods for analogous compounds.

Materials:

-

2,4,6-Trimethoxyaniline

-

Oxalyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Deionized water

-

Cold diethyl ether

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and stirring apparatus

-

Ice bath

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxyaniline (2.0 equivalents) in anhydrous THF in a round-bottom flask.

-

Add triethylamine (2.1 equivalents) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous THF to the stirred mixture via a dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the resulting residue, add deionized water to dissolve the triethylamine hydrochloride salt.

-

Collect the solid product by vacuum filtration.

-

Wash the solid product on the filter with deionized water and then with cold diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide as a solid.

-

Dry the purified product under vacuum.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons on the trimethoxyphenyl rings, the methoxy group protons, and the N-H protons of the oxalamide linker.

-

¹³C NMR spectroscopy would reveal the carbon signals of the aromatic rings, the methoxy groups, and the carbonyl carbons of the oxalamide.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C=O stretching of the amide, and C-O stretching of the methoxy groups, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Melting Point: The melting point is a key physical constant for assessing the purity of the solid compound.

Applications in Organic Synthesis

The primary and most well-documented application of BTMPO is as a ligand in copper-catalyzed cross-coupling reactions. Specifically, BTMPO has been shown to be particularly effective in the N-arylation of sterically hindered acyclic secondary amines with aryl bromides. This is a significant application as the coupling of sterically demanding substrates can be challenging with other catalyst systems.

The electron-donating methoxy groups on the phenyl rings of BTMPO are believed to enhance the electron density at the copper center, thereby facilitating the catalytic cycle. The steric bulk of the ligand may also play a role in promoting reductive elimination and preventing catalyst deactivation.

Caption: Proposed catalytic cycle for the BTMPO-ligated copper-catalyzed N-arylation.

Potential Biological Activity and Future Research Directions

As of the date of this guide, there is a lack of specific published research detailing the biological activity of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. However, the structural motifs present in BTMPO are found in molecules with a range of biological activities, suggesting potential areas for future investigation.

Anticancer Potential

Many compounds containing the trimethoxyphenyl moiety have demonstrated significant anticancer activity. A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The trimethoxyphenyl group is known to bind to the colchicine-binding site on β-tubulin. Given that BTMPO possesses two such moieties, it is a plausible candidate for investigation as a tubulin polymerization inhibitor.

Furthermore, the N,N'-diaryl oxamide scaffold itself has been explored in the design of various anticancer agents.

Other Potential Bioactivities

Structurally related methoxyphenyl amides and similar compounds have been reported to exhibit antimicrobial and antiviral properties. The specific arrangement of functional groups in BTMPO may lend itself to interactions with various biological targets, warranting broader screening for different bioactivities.

Future Research

The lack of extensive biological data on BTMPO presents a clear opportunity for further research. Key areas for future investigation include:

-

Cytotoxicity Screening: Evaluation of the cytotoxic effects of BTMPO against a panel of human cancer cell lines.

-

Tubulin Polymerization Assays: Direct assessment of the ability of BTMPO to inhibit tubulin polymerization in vitro.

-

Mechanism of Action Studies: If cytotoxic activity is observed, further studies to elucidate the specific molecular mechanisms, such as cell cycle analysis and apoptosis assays, would be warranted.

-

Antimicrobial and Antiviral Screening: Evaluation of BTMPO against a range of pathogenic bacteria, fungi, and viruses.

Conclusion

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is a well-defined chemical entity with a significant and specialized application as a ligand in challenging copper-catalyzed N-arylation reactions. Its synthesis is achievable through standard organic chemistry methodologies. While its biological profile remains largely unexplored, its structural features suggest that it may hold potential as a therapeutic agent, particularly in the realm of oncology. This technical guide serves as a foundational resource to encourage and support further research into the properties and applications of this intriguing molecule.

References

-

Bhunia, S., et al. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry, 82(23), 12603-12612. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of heterocyclic compounds by C-O bond catalyzed by copper catalyzed by amide ligands. Available from: [Link]

-

PubChem. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | 957476-07-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 | CID 126500457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) CAS#: 957476-07-2 [m.chemicalbook.com]

BTMPO (N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the BTMPO ligand (CAS Number: 957476-07-2), a specialized reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of BTMPO's chemical properties, its mechanistic role in catalysis, practical experimental protocols, and its potential, though underexplored, relevance in a biological context.

Introduction to BTMPO: A Ligand for Challenging Couplings

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, commonly referred to as BTMPO, is a member of the N,N'-bisoxalamide class of ligands. These ligands are instrumental in facilitating copper-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The utility of BTMPO has been particularly noted in the N-arylation of sterically hindered acyclic secondary amines with (hetero)aryl bromides.[1][2] Such transformations are often challenging with other catalytic systems, making BTMPO a valuable tool for accessing complex molecular architectures, which are frequently sought after in the synthesis of pharmaceuticals and functional materials.[3]

Physicochemical and Chemical Data of BTMPO

A thorough understanding of a reagent's properties is fundamental to its effective application. The key chemical and physical data for BTMPO are summarized below.

| Property | Value | Source(s) |

| CAS Number | 957476-07-2 | [4] |

| Molecular Formula | C₂₀H₂₄N₂O₈ | [4] |

| Molecular Weight | 420.41 g/mol | [4] |

| Synonyms | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide | [5] |

| Appearance | White to light brown or off-white powder | [6] |

| Storage Conditions | 2-8°C, protect from light, store under an inert atmosphere (e.g., nitrogen) | [6] |

| pKa (Predicted) | 9.06 ± 0.70 | [5] |

| Topological Polar Surface Area (TPSA) | 114 Ų | [5] |

| Predicted LogP | 2.3154 | [7] |

Note on Analytical Data: As of the latest literature review, publicly accessible, detailed experimental analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for BTMPO are not widely available. Researchers synthesizing or using this compound are advised to perform their own analytical characterization to confirm identity and purity.

Synthesis of BTMPO

While a specific, detailed protocol for the synthesis of BTMPO is not extensively documented in peer-reviewed literature, a general and reliable method for the preparation of symmetrical N,N'-diaryl oxamides can be adapted.[3] This involves the reaction of the corresponding aniline with an oxalyl-containing reagent.

Representative Synthetic Protocol

This protocol is a general representation for the synthesis of N,N'-diaryl oxamides and should be optimized for the specific synthesis of BTMPO.

Materials:

-

2,4,6-trimethoxyaniline

-

Oxalyl chloride or diethyl oxalate

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine, if using oxalyl chloride)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxyaniline (2.0 equivalents) in the chosen anhydrous solvent.

-

If using oxalyl chloride, add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is indicated by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Perform an aqueous workup, washing the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.

Mechanism of Action in Copper-Catalyzed Cross-Coupling

The BTMPO ligand, in conjunction with a copper source (typically CuI or Cu₂O), forms a highly effective catalytic system for Ullmann-type C-N coupling reactions.[1][8] Mechanistic studies on copper-catalyzed reactions with oxalamide ligands suggest a catalytic cycle that may differ from the commonly accepted Cu(I)/Cu(III) pathway seen with other ligand classes.

Recent investigations propose that the resting state of the catalyst is a Cu(II) bis-oxalamide complex. This complex is believed to react directly with the aryl halide in the turnover-limiting step of the catalytic cycle. This proposed mechanism avoids the formation of an aryl radical, which has been a point of debate in other copper-catalyzed systems. The BTMPO ligand is thought to stabilize the copper center, facilitating the key steps of oxidative addition and reductive elimination.

A generalized representation of the proposed catalytic cycle is depicted below.

Figure 1: Proposed catalytic cycle for Cu-catalyzed C-N coupling with BTMPO.

Experimental Protocol: Copper-Catalyzed N-Arylation of a Secondary Amine

The following protocol is adapted from the work of Bhunia et al. (2017) for the copper-catalyzed N-arylation of a sterically hindered secondary amine using BTMPO.[1] This procedure should be considered a representative example and may require optimization for different substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Copper(I) iodide (CuI) (5 mol%)

-

BTMPO (10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous solvent (e.g., DMSO or toluene) (2.0 mL)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert atmosphere supply (nitrogen or argon)

Procedure:

-

To the oven-dried reaction vessel, add CuI (5 mol%), BTMPO (10 mol%), and K₃PO₄ (2.0 mmol).

-

Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and the anhydrous solvent (2.0 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Figure 2: General workflow for Cu-catalyzed N-arylation using BTMPO.

Potential Biological Relevance: The Trimethoxyphenyl Moiety and Tubulin Polymerization

While there is no direct evidence in the current literature of BTMPO being evaluated for biological activity, its structure contains two 2,4,6-trimethoxyphenyl moieties. The trimethoxyphenyl (TMP) group is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization.[9][10] These agents disrupt microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Inferred Mechanism of Action:

Compounds containing the TMP moiety often bind to the colchicine-binding site on β-tubulin.[11] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubules interferes with the formation of the mitotic spindle during cell division, ultimately leading to cell death.

Given the presence of two TMP units, it is plausible that BTMPO could exhibit inhibitory activity against tubulin polymerization. However, this remains a hypothesis that requires experimental validation.

Figure 3: Hypothetical signaling pathway of tubulin polymerization inhibition by a TMP-containing compound like BTMPO.

Conclusion and Future Outlook

BTMPO has established itself as a valuable ligand in synthetic organic chemistry, particularly for the challenging copper-catalyzed N-arylation of sterically demanding secondary amines. Its unique mechanistic profile offers an interesting avenue for further catalytic research. The presence of the trimethoxyphenyl pharmacophore suggests a potential, yet unexplored, role in chemical biology as a possible inhibitor of tubulin polymerization. Future research into the synthesis of BTMPO analogs, detailed analytical characterization, and comprehensive biological evaluation could unlock new applications for this versatile oxalamide ligand.

References

-

Bhunia, S., Kumar, S. V., & Ma, D. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry, 82(23), 12603–12612. [Link]

-

Wang, C., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(19), 6529. [Link]

- Mahmood, A., et al. (2016). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1625-1630.

-

Banwell, E. F., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(23), 10745–10761. [Link]

-

Sancineto, L., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(16), 4991. [Link]

-

Lawrence, D. S., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1013–1017. [Link]

-

Shi, L., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. RSC Medicinal Chemistry, 13(5), 596–606. [Link]

- De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4864–4867.

- Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synfacts, 20(05), 0487.

- Uetrecht, J. P., & Zahid, N. (1987). Cytotoxicity of oxidative metabolites of procainamide. The Journal of pharmacology and experimental therapeutics, 242(3), 833–841.

-

Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

- Wang, Z., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Green Chemistry, 24(24), 9576-9582.

- Wang, Z., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water.

-

Iovu, M., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences, 24(6), 5321. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(5), 1699. [Link]

-

El-Sayed, N. N. E., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 11(52), 32909-32924. [Link]

- Ghafuri, H., & Zare, A. (2019). A green procedure for one-pot synthesis of N,N'-alkylidene bisamides under solvent- and catalyst-free conditions. Scientia Iranica, 26(3), 1533-1540.

-

Zhang, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 109. [Link]

-

Wuest, F., et al. (2002). Alkylating benzamides with melanoma cytotoxicity. Journal of medicinal chemistry, 45(22), 4869–4878. [Link]

Sources

- 1. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | 957476-07-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) CAS#: 957476-07-2 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Definitive Guide to the Nomenclature and Synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide

A Technical Resource for Chemical Researchers and Pharmaceutical Scientists

In the landscape of advanced chemical synthesis, precision in nomenclature is paramount for effective communication and reproducible research. This guide provides an in-depth analysis of the synonyms, systematic naming conventions, and a detailed synthetic protocol for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, a notable compound in contemporary organic chemistry.

Decoding the Nomenclature: A Structural Perspective

The systematic name, N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, is derived from its core chemical structure. A foundational understanding of this structure is key to interpreting its various synonyms and identifiers.

The molecule is symmetrical, built upon a central oxalamide core. The oxalamide functional group is a diamide derived from oxalic acid. This core is symmetrically substituted on both nitrogen atoms with a 2,4,6-trimethoxyphenyl group. Each phenyl ring possesses three methoxy (-OCH₃) groups at the 2, 4, and 6 positions, contributing to the molecule's steric bulk and electronic properties.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N'-bis(2,4,6-trimethoxyphenyl)oxamide [1]. The distinction between "oxalamide" and "oxamide" is subtle, with the latter being the preferred IUPAC term for the diamide of oxalic acid. Another systematic name, N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide , further clarifies the two-carbon diacid origin[1].

A commonly used abbreviation in scientific literature and chemical catalogs is BTMPO [2][3][4]. This acronym provides a convenient shorthand for this structurally complex molecule. Additionally, variations in the locant numbering, such as N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide , are also encountered[3][5].

The following table summarizes the key identifiers for this compound:

| Identifier Type | Value |

| Primary Name | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |

| IUPAC Name | N,N'-bis(2,4,6-trimethoxyphenyl)oxamide[1] |

| Synonym | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide[1] |

| Synonym | N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide[3][5] |

| Abbreviation | BTMPO[2][3][4] |

| CAS Number | 957476-07-2[2][3][5][6] |

| Molecular Formula | C₂₀H₂₄N₂O₈[2][4][5][6] |

| Molecular Weight | 420.41 g/mol [4][5] |

Strategic Synthesis: An Experimental Protocol

The synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is typically achieved through the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride. This is a classic and efficient method for the formation of symmetrical N,N'-diaryl oxalamides. The following protocol is a representative procedure based on established methods for analogous compounds.

Conceptual Workflow of the Synthesis

The synthetic strategy is a straightforward nucleophilic acyl substitution. The highly reactive oxalyl chloride serves as the electrophile, and the nucleophilic amine groups of two equivalents of 2,4,6-trimethoxyaniline attack the carbonyl carbons. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic workflow for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.

Detailed Experimental Methodology

Materials:

-

2,4,6-Trimethoxyaniline (2.0 equivalents)

-

Oxalyl chloride (1.0 equivalent)

-

Triethylamine (2.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl Ether (cold)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxyaniline (2.0 equiv.) in anhydrous THF (to a concentration of approximately 0.3 M).

-

Base Addition: To the stirred solution, add triethylamine (2.1 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.0 equiv.) dropwise to the cooled mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Workup: To the resulting residue, add deionized water to dissolve the triethylamine hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with deionized water and cold diethyl ether to remove any remaining impurities.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.

-

Drying: Dry the purified product under vacuum.

Structural Representation

The chemical structure of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is depicted below, illustrating the connectivity of the atoms.

Caption: Chemical structure of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.

Conclusion

A comprehensive understanding of the nomenclature and synthetic pathways of complex organic molecules like N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is fundamental for advancing chemical research and development. This guide has provided a detailed overview of its various names, a reliable synthetic protocol, and visual representations to aid in its study and application. The provided information serves as a valuable resource for researchers in the field, ensuring clarity and reproducibility in their scientific endeavors.

References

-

PubChem. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. [Link]

Sources

A Technical Guide to the Predicted Spectral Data of 2,2,5,5-tetramethyl-3-((propoxy)methyl)pyrrolidin-1-oxyl (BTMPO)

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 2,2,5,5-tetramethyl-3-((propoxy)methyl)pyrrolidin-1-oxyl, hereafter referred to as BTMPO, is a stable nitroxide radical with potential applications as a spin probe or label in various biological and materials science studies. Understanding its spectral properties is paramount for its identification, purity assessment, and elucidation of its interactions in complex systems. This in-depth technical guide provides a comprehensive prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for BTMPO, grounded in fundamental principles of spectroscopy and supported by established methodologies.

Chemical Structure of BTMPO

The foundational step in predicting spectral data is a thorough understanding of the molecule's structure. BTMPO is a derivative of the PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) scaffold, featuring a propoxymethyl substituent at the 3-position.

Caption: Chemical structure of BTMPO.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the nitroxide radical, the ¹H NMR spectrum of BTMPO is expected to exhibit broadened signals. The proximity of protons to the unpaired electron on the nitroxyl group will significantly influence the extent of this broadening. Protons closer to the radical will experience more significant broadening, potentially to the point of being unobservable.

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Propoxy-CH₃ | ~0.9 | Triplet | 3H | Least affected by the radical, likely the sharpest of the signals. |

| Propoxy-CH₂ (middle) | ~1.6 | Sextet | 2H | |

| Pyrrolidine-CH₂ (C4) | ~1.5 - 2.0 | Multiplet | 2H | Significant broadening expected. |

| Pyrrolidine-CH (C3) | ~2.0 - 2.5 | Multiplet | 1H | Significant broadening expected. |

| Propoxy-CH₂-O | ~3.4 | Triplet | 2H | Deshielded by the ether oxygen. |

| C3-CH₂-O | ~3.5 | Multiplet | 2H | Deshielded by the ether oxygen and influenced by the chiral center at C3. |

| Pyrrolidine-C(CH₃)₂ (C2 & C5) | ~1.1 - 1.4 | Singlets | 12H | Likely two or four distinct, broadened singlets due to their proximity to the nitroxide. |

Experimental Protocol for ¹H NMR

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve 5-25 mg of BTMPO in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to the deuterated solvent lock signal.

-

Acquisition: Acquire a standard one-pulse ¹H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which may be higher than for diamagnetic samples due to signal broadening.

-

Processing: Apply a line-broadening factor during Fourier transformation if necessary to improve the appearance of the broadened peaks. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR signals will also be broadened by the paramagnetic nitroxide radical. Carbons closer to the radical center will show more significant broadening.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Propoxy-CH₃ | ~10 | Least affected by the radical. |

| Propoxy-CH₂ (middle) | ~23 | |

| Pyrrolidine-C(CH₃)₂ (C2 & C5 methyls) | ~25-30 | Broadened signals. |

| Pyrrolidine-CH₂ (C4) | ~30-35 | Broadened signal. |

| Pyrrolidine-CH (C3) | ~40-45 | Broadened signal. |

| Pyrrolidine-C(CH₃)₂ (C2 & C5 quaternary) | ~60-70 | Very broad, may be difficult to observe. |

| C3-CH₂-O | ~70-75 | Deshielded by the ether oxygen. |

| Propoxy-CH₂-O | ~70-75 | Deshielded by the ether oxygen. |

Experimental Protocol for ¹³C NMR

A standard proton-decoupled ¹³C NMR experiment is recommended.

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is advisable due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup: Tune and shim the spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C experiment. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum of this paramagnetic compound.

-

Processing: Apply a line-broadening factor, Fourier transform, and perform phase and baseline corrections. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups in BTMPO.

Predicted IR Spectrum

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850-3000 | Strong |

| C-H bend | 1350-1470 | Medium |

| C-O (ether) stretch | 1070-1150 | Strong |

| C-N stretch | 1000-1250 | Medium-Weak |

Experimental Protocol for IR Spectroscopy

For a liquid sample like BTMPO, a neat spectrum can be obtained using salt plates.

-

Sample Preparation: Place a drop of neat BTMPO onto a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrument Setup: Record a background spectrum of the clean, empty salt plates.

-

Acquisition: Place the sample-containing salt plates in the spectrometer and acquire the IR spectrum.

-

Processing: The resulting spectrum will be a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of BTMPO (C₁₂H₂₅NO₂) is 215.34 g/mol . The molecular ion peak is expected at m/z = 215.

-

Major Fragmentation Pathways:

-

Alpha-cleavage is a common fragmentation pathway for amines and ethers. Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to resonance-stabilized fragments.

-

Loss of the propoxy group (-OCH₂CH₂CH₃, 59 u) or a propyl radical (-CH₂CH₂CH₃, 43 u).

-

Loss of a methyl group (-CH₃, 15 u) from one of the gem-dimethyl groups.

-

Caption: Predicted major fragmentation pathways for BTMPO in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of BTMPO into the mass spectrometer, typically via direct infusion or a GC inlet.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure of the molecule.

Conclusion

The predicted NMR, IR, and Mass Spectral data presented in this guide provide a comprehensive analytical profile for BTMPO. These predictions, rooted in established spectroscopic principles, offer a valuable resource for the identification and characterization of this nitroxide radical. The outlined experimental protocols provide a framework for obtaining high-quality spectral data, which is essential for researchers in drug development and other scientific disciplines. The inherent paramagnetic broadening in the NMR spectra is a key characteristic to consider during analysis.

References

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Homework.Study.com. (n.d.). *4.Describe the procedure for preparing a liquid sample for infrared

Solubility of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide in Organic Solvents

Abstract

N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a specialized organic compound recognized for its utility as a ligand in advanced chemical synthesis, particularly in copper-catalyzed coupling reactions.[1] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective application in reaction optimization, process scale-up, formulation, and drug development. This guide provides a robust framework for researchers and scientists to approach the solubility characterization of BTMPO. While specific quantitative solubility data for BTMPO is not extensively published, this document outlines the theoretical principles governing its solubility, details the authoritative experimental methodologies for its determination, and provides a structure for the systematic presentation and interpretation of such data.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is fundamentally dictated by its molecular structure and physicochemical properties. A thorough analysis of BTMPO's structure provides the basis for predicting its behavior in different solvent environments.

Molecular Structure and Properties

BTMPO is a symmetrical molecule characterized by a central oxalamide core flanked by two bulky 2,4,6-trimethoxyphenyl substituents.[2]

Table 1: Physicochemical Properties of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₈ | [3] |

| Molecular Weight | 420.41 g/mol | [3] |

| CAS Number | 957476-07-2 | [3] |

| Predicted pKa | 9.06 ± 0.70 | [1] |

| Predicted LogP | 2.3154 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 8 | [3] |

| Rotatable Bonds | 8 | [3] |

| Appearance | White to light brown solid powder |[1][2] |

Structural Analysis and Solubility Prediction

The solubility of BTMPO is governed by a balance of polar and nonpolar characteristics, a concept often summarized by the principle "like dissolves like".[4][5]

-

Polar Core: The central oxalamide group (-NH-C(=O)-C(=O)-NH-) contains two amide linkages. The N-H groups can act as hydrogen bond donors, while the carbonyl (C=O) oxygens are effective hydrogen bond acceptors. This imparts significant polarity to the molecular core.

-

Nonpolar Periphery: The two large 2,4,6-trimethoxyphenyl rings are predominantly nonpolar and hydrophobic. While the six methoxy (-OCH₃) groups introduce some polar ether linkages, their primary contribution is to the molecule's bulk and steric hindrance.

This structural duality suggests that BTMPO will exhibit limited solubility in highly nonpolar solvents (like hexane) and may also be poorly soluble in highly polar protic solvents (like water) that prefer to self-associate. Its optimal solubility is likely to be found in polar aprotic solvents that can effectively solvate both the polar core and the large organic periphery.

Critical Factors Governing Solubility

The dissolution of a solid in a liquid solvent is a complex thermodynamic process influenced by several experimental factors.[6][7] Controlling these variables is essential for obtaining reproducible data.

-

Solvent Polarity: As discussed, the polarity of the solvent is the most critical factor.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are unlikely to effectively solvate the polar oxalamide core of BTMPO, leading to predicted poor solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess strong dipoles and can act as hydrogen bond acceptors, allowing them to interact favorably with BTMPO's polar core without the competing self-association of protic solvents. Higher solubility is anticipated in this class.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the BTMPO core, their strong self-association through hydrogen bonding may hinder the solvation of the large, nonpolar BTMPO molecule. Solubility is expected to be moderate but variable.

-

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6] According to Le Châtelier's Principle, applying heat to a saturated solution in equilibrium will shift the equilibrium towards further dissolution to absorb the added energy.[6] Therefore, all solubility measurements must be performed under strict isothermal conditions.

-

Solid-State Properties: The crystalline form (polymorphism) of the BTMPO solid can significantly impact its solubility. Different polymorphs can have different lattice energies, with more stable crystalline forms generally exhibiting lower solubility. It is crucial to characterize the solid form being used for solubility studies.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable and authoritative data, a standardized methodology is required. The Saturation Shake-Flask (SSF) method is considered the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reproducibility.[8]

The Saturation Shake-Flask (SSF) Method

This method involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until thermodynamic equilibrium is achieved.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of BTMPO solid (e.g., 10-20 mg) into a series of inert glass vials with screw caps. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[8] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter without disturbing the equilibrium. Centrifugation followed by careful supernatant removal is an alternative.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of BTMPO in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of BTMPO is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

Systematic documentation of experimental results is crucial for comparison and application. The generated solubility data should be compiled into a clear, structured format.

Table 2: Solubility Data Template for BTMPO

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| Hexane | Nonpolar | 25.0 | |||

| Toluene | Nonpolar (Aromatic) | 25.0 | |||

| Dichloromethane | Polar Aprotic | 25.0 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 25.0 | |||

| Acetone | Polar Aprotic | 25.0 | |||

| Acetonitrile | Polar Aprotic | 25.0 | |||

| Dimethylformamide (DMF) | Polar Aprotic | 25.0 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | |||

| Methanol | Polar Protic | 25.0 |

| Ethanol | Polar Protic | 25.0 | | | |

Interpretation: The collected data should be analyzed in the context of the principles outlined in Section 2. For instance, comparing the high solubility in DMSO versus the low solubility in hexane would experimentally validate the "like dissolves like" principle for this molecule. Any unexpected results may point towards specific solute-solvent interactions or issues with the experimental setup that warrant further investigation.

Conclusion

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to methodically determine and understand the solubility of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. By combining a theoretical understanding of the compound's physicochemical properties with the rigorous application of the gold-standard Saturation Shake-Flask experimental protocol, users can generate the high-quality, reliable solubility data essential for advancing their research and development activities. The resulting data is invaluable for reaction design, process optimization, and the formulation of BTMPO-containing systems.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Department of Applied Sciences.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Guidechem. (n.d.). N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO).

- ChemicalBook. (2025, July 16). N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO).

- ChemicalBook. (n.d.). N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO).

- ChemScene. (n.d.). N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.

- ChemShuttle. (n.d.). BTMPO.

- Al-Abri, M. & Gupta, V. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet].

- BenchChem. (2025). Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents.

- LibreTexts. (2025, May 27). Chapter 13.1: Factors Affecting Solubility. Chemistry LibreTexts.

- Sigma-Aldrich. (n.d.). BTMPO ≥95%.

Sources

- 1. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) CAS#: 957476-07-2 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Versatility of Diaryl Oxamide Ligands: A Technical Guide to their Applications in Catalysis, Materials Science, and Medicinal Chemistry

Introduction: Diaryl oxamide ligands, a class of organic compounds characterized by a central oxalamide core flanked by two aryl groups, have emerged as remarkably versatile building blocks in various scientific disciplines. Their rigid and planar structure, coupled with the presence of hydrogen bond donors and acceptors, imparts unique coordination and self-assembly properties. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of diaryl oxamide ligands, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their pivotal role in asymmetric catalysis, their utility in the construction of functional supramolecular materials, and their growing importance in the design of novel therapeutic agents.

Part 1: The Synthetic Foundation: Crafting Diaryl Oxamide Ligands

The synthesis of diaryl oxamide ligands is typically straightforward, with two primary methods being widely employed. The choice of method often depends on the desired scale, purity requirements, and the nature of the starting materials.

Synthesis from Oxalyl Chloride

This method involves the reaction of an appropriately substituted aniline with oxalyl chloride. It is a rapid and efficient method, often yielding the desired product in high purity after a simple workup.

Experimental Protocol: Synthesis of N,N'-Bis(4-methoxyphenyl)oxamide

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyaniline (2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure N,N'-bis(4-methoxyphenyl)oxamide.

Synthesis from Diethyl Oxalate

An alternative and often milder route involves the condensation of an aniline with diethyl oxalate, typically under reflux in a high-boiling solvent. This method is particularly useful for large-scale syntheses.[1]

Experimental Protocol: Synthesis of N,N'-Diphenyloxamide

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine diethyl oxalate (1.0 equivalent) and aniline (2.2 equivalents) in absolute ethanol.

-

Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. The product often precipitates out of the solution upon cooling.[1]

-

Isolation: Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or dimethylformamide (DMF).[1]

Part 2: Catalytic Prowess: Diaryl Oxamides in Asymmetric Synthesis

The rigid and tunable nature of the diaryl oxamide scaffold makes it an excellent platform for the design of chiral ligands for asymmetric catalysis. These ligands have been successfully employed in a variety of metal-catalyzed enantioselective transformations.

Palladium-Catalyzed Asymmetric Allylic Amination

A novel class of chiral oxamide-phosphine (COAP) ligands has been developed for the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones. These reactions produce enantiomerically enriched 2-(1-aminoallyl)aniline derivatives in high yields and with excellent enantioselectivities.[2][3] Mechanistic studies have revealed that the coordination of the oxamide carbonyl group to the palladium center is crucial for achieving high regio- and enantiocontrol.[2][3]

Caption: Hierarchical self-assembly of diaryl oxamide monomers into supramolecular gels.

Metal-Organic Frameworks (MOFs)

Diaryl oxamide derivatives can be employed as organic linkers in the synthesis of MOFs. These crystalline materials, composed of metal ions or clusters connected by organic ligands, exhibit high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. The rigid nature of the diaryl oxamide linker allows for the formation of robust and well-defined porous structures. While the use of flexible ligands in MOF synthesis can be challenging, it also offers opportunities to create dynamic frameworks with unique properties. [4] Experimental Protocol: General Synthesis of a Diaryl Oxamide-Based MOF

-

Solution Preparation: Dissolve the diaryl oxamide-based dicarboxylic acid linker and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).

-

Reaction: Place the solution in a sealed vessel (e.g., a Teflon-lined autoclave) and heat it at a specific temperature for a defined period (solvothermal synthesis).

-

Isolation: After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

-

Washing: Wash the product with fresh solvent to remove unreacted starting materials.

-

Activation: Activate the MOF by removing the solvent molecules from the pores, typically by solvent exchange followed by heating under vacuum.

Part 4: Therapeutic Potential: Diaryl Oxamides in Medicinal Chemistry

The diaryl oxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Their ability to engage in specific interactions with biological targets, such as enzymes and receptors, makes them promising candidates for drug discovery.

Enzyme Inhibition

Diaryl oxamide derivatives have been investigated as inhibitors of various enzymes implicated in human diseases.

-

Kinase Inhibitors: Several diarylurea and diarylamide compounds, which share structural similarities with diaryl oxamides, have been developed as potent inhibitors of protein kinases. [2][5][6]For example, derivatives have shown inhibitory activity against Axl kinase, a target in cancer therapy, with IC50 values in the low nanomolar range. [5]* Caspase Inhibitors: Oxamyl dipeptide derivatives have been developed as inhibitors of caspases, a family of proteases involved in apoptosis. These compounds have shown potential for the treatment of stroke and other neurodegenerative diseases. [7] Table 2: Bioactivity of Diaryl Oxamide Derivatives

| Compound Class | Target | Therapeutic Area | Key Findings | Reference |

| Diarylureas/Diarylamides | Protein Kinases (e.g., Axl, FLT3) | Cancer | Potent inhibition of kinase activity, anti-proliferative effects. | [2][5][6] |

| Oxamyl Dipeptides | Caspases | Stroke, Neurodegenerative Diseases | Inhibition of apoptosis. | [7] |

| Diaryl Thioureas | TMPRSS2 | COVID-19 | Reversible inhibitory activity against a key viral entry protease. | [8] |

| Bisaryl Amides | Influenza Virus | Influenza | Antiviral activity against influenza A and B viruses. | [9] |

Antiviral and Other Therapeutic Applications

Beyond enzyme inhibition, diaryl oxamide-related structures have demonstrated a broad spectrum of therapeutic potential.

-

Antiviral Agents: Substituted bisaryl amide compounds have been identified as a new class of potential anti-influenza agents, exhibiting activity against both influenza A and B viruses. [9]Guanidino diaryl thioureas have also been explored as inhibitors of TMPRSS2, a protease essential for the entry of SARS-CoV-2 into host cells. [8]* Anticancer Agents: Diarylurea and diarylamide derivatives possessing an oxazolo[5,4-d]pyrimidine scaffold have been shown to act as angiogenesis inhibitors, a key strategy in cancer treatment. [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxamyl dipeptide caspase inhibitors developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of substituted bisaryl amide compounds as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of N,N'-bis(aryl)oxalamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile N,N'-bis(aryl)oxalamide Core